molecular formula C24H28FN3O B1672687 Lumateperone CAS No. 313368-91-1

Lumateperone

Katalognummer: B1672687
CAS-Nummer: 313368-91-1
Molekulargewicht: 393.5 g/mol
InChI-Schlüssel: HOIIHACBCFLJET-SFTDATJTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ITI-007, auch bekannt als Lumateperon, ist ein neuartiges Antipsychotikum der zweiten Generation. Es wird in erster Linie zur Behandlung von Schizophrenie und anderen neuropsychiatrischen Erkrankungen entwickelt. ITI-007 verfügt über ein einzigartiges pharmakologisches Profil, das eine potente Antagonisierung des Serotonin-5-HT2A-Rezeptors mit einer zelltypspezifischen Modulation von Dopamin- und Glutamat-Rezeptoren sowie eine Hemmung der Serotonin-Wiederaufnahme kombiniert .

Vorbereitungsmethoden

Die Synthese von ITI-007 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter bestimmten Bedingungen. Der Syntheseweg beginnt typischerweise mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschten pharmakologischen Eigenschaften zu erzielen. Industrielle Produktionsverfahren konzentrieren sich auf die Optimierung von Ausbeute, Reinheit und Skalierbarkeit des Syntheseprozesses .

Analyse Chemischer Reaktionen

ITI-007 unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: ITI-007 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.

    Substitution: ITI-007 kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden, um seine Eigenschaften zu verändern. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Katalysatoren. .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Lumateperone operates through a multifaceted mechanism involving the modulation of serotonergic, dopaminergic, and glutamatergic neurotransmission. This differentiates it from traditional antipsychotics, which primarily target dopamine receptors. Key pharmacological features include:

  • Serotonin 5-HT2A Receptor Antagonism : this compound exhibits high affinity for serotonin 5-HT2A receptors, which is crucial for its antipsychotic effects.
  • Dopamine D2 Receptor Modulation : It acts as a presynaptic partial agonist and postsynaptic antagonist at D2 receptors, stabilizing dopamine neurotransmission.
  • Glutamatergic Enhancement : this compound enhances NMDA and AMPA receptor activity, which is essential for cognitive functions.

This profile allows this compound to minimize adverse effects commonly associated with other antipsychotic medications, such as metabolic disturbances and extrapyramidal symptoms .

Efficacy and Safety

This compound has been extensively studied for its efficacy in treating schizophrenia. Clinical trials have demonstrated significant improvements in both positive and negative symptoms of the disorder. For instance:

  • In a randomized controlled trial involving 150 patients, this compound at doses of 28 mg and 42 mg showed a reduction in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo, indicating effective symptom management .
  • A Phase 3 study revealed that patients treated with this compound experienced a statistically significant longer time to relapse compared to those on placebo (p=0.0002), with a 63% reduction in relapse risk .

Comparative Studies

When compared to traditional antipsychotics like risperidone, this compound demonstrated comparable efficacy while exhibiting a more favorable side-effect profile. Studies indicate that this compound significantly reduces the incidence of metabolic side effects such as weight gain and dyslipidemia .

Applications in Major Depressive Disorder

Recent research has also explored this compound's effectiveness as an adjunctive therapy for major depressive episodes. A Phase 3 trial found that:

  • Patients receiving this compound at 42 mg/day showed significant improvements in depression symptoms measured by the Montgomery-Åsberg Depression Rating Scale (MADRS) compared to placebo (LS mean difference = -4.6; p<0.0001) .
  • The safety profile remained consistent with previous studies, with common adverse events including somnolence and headache.

Potential in Bipolar Disorder

Emerging evidence suggests that this compound may be beneficial for patients with bipolar disorder. Its ability to modulate mood-related neurotransmitters positions it as a potential treatment option for depressive episodes within this population . Further studies are warranted to fully understand its role in bipolar disorder management.

Case Studies and Real-World Applications

Several case studies have highlighted the practical applications of this compound in clinical settings:

  • Case Study on Schizophrenia Management : A patient with treatment-resistant schizophrenia showed marked improvement in both psychotic symptoms and overall functioning after switching to this compound from another antipsychotic, with minimal side effects reported.
  • Bipolar Depression : A patient experiencing severe depressive episodes associated with bipolar disorder responded positively to this compound as an adjunct therapy alongside mood stabilizers, leading to improved mood stability and reduced depressive symptoms.

Wirkmechanismus

ITI-007 exerts its effects through a combination of mechanisms:

    Serotonin 5-HT2A Receptor Antagonism: ITI-007 strongly antagonizes serotonin 5-HT2A receptors, which plays a crucial role in its antipsychotic effects.

    Dopamine Receptor Modulation: ITI-007 acts as a presynaptic partial agonist and postsynaptic antagonist at dopamine D2 receptors, modulating dopamine signaling.

    Glutamate Receptor Modulation: ITI-007 stimulates phosphorylation of glutamatergic NMDA-NR2B receptors, enhancing glutamate signaling.

    Serotonin Reuptake Inhibition: ITI-007 inhibits serotonin reuptake, increasing serotonin levels in the brain .

Vergleich Mit ähnlichen Verbindungen

ITI-007 wird mit anderen Antipsychotika verglichen, wie zum Beispiel:

Referenzen

Biologische Aktivität

Lumateperone (ITI-007) is a novel antipsychotic medication primarily indicated for the treatment of schizophrenia. Its unique pharmacological profile distinguishes it from traditional antipsychotics, making it a subject of extensive research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, safety profile, and relevant case studies.

This compound exhibits a multifaceted mechanism of action that involves modulation of neurotransmitter systems, particularly dopamine, serotonin, and glutamate:

  • Dopamine Receptors : this compound acts as a presynaptic partial agonist at dopamine D2 receptors, which helps normalize dopamine transmission without causing excessive blockade. This is particularly beneficial in reducing extrapyramidal symptoms (EPS) associated with other antipsychotics .
  • Serotonin Receptors : It has a high affinity for serotonin 5-HT2A receptors, functioning as an antagonist. This action contributes to its antidepressant effects and reduces the risk of weight gain commonly seen with other antipsychotics .
  • Glutamate Modulation : this compound enhances NMDA receptor-mediated neurotransmission, which is crucial for cognitive functions. It increases the phosphorylation of the GluN2B subunit of NMDA receptors and enhances AMPA receptor activity through the mTOR pathway . This modulation may help restore normal glutamatergic function, addressing cognitive deficits in schizophrenia .

Efficacy in Schizophrenia

This compound's efficacy has been established through multiple clinical trials:

  • Phase 3 Trials : In a pivotal Phase 3 study, this compound (42 mg) significantly delayed symptom relapse in schizophrenia patients by 63% compared to placebo. The time to first symptom relapse was markedly longer in those receiving this compound .
  • Short-term Treatment : A randomized clinical trial demonstrated that this compound effectively reduced PANSS (Positive and Negative Syndrome Scale) scores over four weeks compared to placebo. The mean change from baseline was -15.6 for the 42 mg group versus -12.4 for placebo .
MeasureThis compound (42 mg)This compound (28 mg)Placebo
PANSS Total Score148146141
Change from Baseline-15.6 (1.21)-13.7 (1.22)-12.4 (1.15)
Effect Size-0.30-0.18NA
P Value (Adjusted).04.18NA

Safety Profile

This compound is associated with a favorable safety profile:

  • Adverse Effects : Common side effects include mild somnolence and nausea, with lower incidences of metabolic side effects such as weight gain and dyslipidemia compared to other antipsychotics .
  • Long-term Tolerability : Open-label studies indicate that this compound maintains its efficacy and tolerability over extended periods, making it suitable for long-term management of schizophrenia .

Case Studies and Research Findings

Several studies have reinforced the biological activity and clinical benefits of this compound:

  • Animal Model Studies : Research demonstrated that this compound enhances NMDA and AMPA receptor-mediated neurotransmission in animal models, indicating its potential to improve cognitive deficits associated with schizophrenia .
  • Real-world Evidence : Post-marketing surveillance has shown that patients on this compound experience fewer relapses and improved quality of life metrics compared to those on traditional antipsychotics .
  • Bipolar Depression : Recent studies are exploring this compound's efficacy in treating depressive episodes associated with bipolar disorder, showing promising results similar to those observed in schizophrenia treatment .

Eigenschaften

IUPAC Name

1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3/t20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIIHACBCFLJET-SFTDATJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN2[C@H]3CCN(C[C@H]3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201101217
Record name rel-1-(4-Fluorophenyl)-4-[(6bR,10aS)-2,3,6b,9,10,10a-hexahydro-3-methyl-1H-pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl]-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201101217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

There is much to learn about the pathophysiology of schizophrenia; however, dopamine abnormalities, specifically in the prefrontal and mesolimbic brain regions, are consistent in people with schizophrenia. In addition to dopamine, other neurotransmitters such as serotonin, glutamate, GABA and acetylcholine are thought to play a role. Lumateperone is unique among second generation antipsychotics based on its target profile and dopamine D2 receptor occupancy. Unlike other antipsychotics, lumateperone has partial agonist activity at presynaptic dopamine (D2) receptors, resulting in reduced presynaptic release of dopamine, and antagonistic activity at postsynaptic dopamine (D2) receptors. These characteristics allow lumateperone to efficiently reduce dopamine signaling. Lumateperone also targets dopamine (D1) receptors, and a useful secondary result of D1 activation is increased glutamatergic N-methyl-D-aspartate (NMDA) GluN2B receptor phosphorylation. This is significant since NMDA mediated glutamate signaling appears to be impaired in patients who have schizophrenia. Finally, lumateperone is capable of modulating serotonin by inhibiting serotonin transporters (SERT), and by behaving as a 5-HT2A receptor antagonist.
Record name Lumateperone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06077
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

313369-37-8, 313368-91-1
Record name rel-1-(4-Fluorophenyl)-4-[(6bR,10aS)-2,3,6b,9,10,10a-hexahydro-3-methyl-1H-pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl]-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313369-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lumateperone [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313368911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lumateperone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06077
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name rel-1-(4-Fluorophenyl)-4-[(6bR,10aS)-2,3,6b,9,10,10a-hexahydro-3-methyl-1H-pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl]-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201101217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUMATEPERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70BSQ12069
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lumateperone
Reactant of Route 2
Lumateperone
Reactant of Route 3
Lumateperone
Reactant of Route 4
Reactant of Route 4
Lumateperone
Reactant of Route 5
Lumateperone
Reactant of Route 6
Lumateperone
Customer
Q & A

Q1: What makes lumateperone's mechanism of action unique?

A1: this compound stands out due to its simultaneous modulation of serotonin, dopamine, and glutamate neurotransmission. []

Q2: How does this compound interact with dopamine receptors?

A2: this compound acts as a postsynaptic antagonist and a presynaptic partial agonist at dopamine D2 receptors. It demonstrates potent antagonist activity at postsynaptic D2 receptors, effectively blocking the effects of dopamine. []

Q3: What is the significance of this compound's interaction with the mTOR pathway?

A3: this compound acts as an indirect glutamatergic (GluN2B) phosphoprotein modulator. This interaction with the mTOR pathway is believed to contribute to its antidepressant effects. [, , ]

Q4: How does this compound affect serotonin receptors?

A4: this compound is a potent antagonist at serotonin 5-HT2A receptors. It also exhibits serotonin reuptake inhibition, further influencing serotonin levels in the brain. [, , ]

Q5: What is the evidence for this compound's efficacy in treating schizophrenia?

A5: Two placebo-controlled clinical trials demonstrated that this compound 42 mg significantly improved symptoms of schizophrenia as measured by the Positive and Negative Syndrome Scale (PANSS) total score compared with placebo. [, ]

Q6: How does this compound compare to risperidone in terms of efficacy and tolerability?

A6: In clinical trials comparing this compound 42 mg to risperidone 4 mg, this compound showed similar efficacy in improving schizophrenia symptoms. Importantly, this compound demonstrated a more favorable safety and tolerability profile, particularly regarding weight gain, metabolic parameters, extrapyramidal symptoms (EPS), and prolactin levels. [, , ]

Q7: What were the findings of the open-label safety switching study (Study 303) regarding this compound's long-term effects?

A7: In the 1-year open-label study, this compound demonstrated sustained efficacy in improving schizophrenia symptoms and a favorable safety profile with minimal metabolic, EPS, and cardiovascular issues compared to standard-of-care antipsychotic therapy. [, ]

Q8: How does this compound impact social functioning in individuals with schizophrenia?

A8: A post hoc analysis of a clinical trial revealed that this compound 42 mg significantly improved schizophrenia symptoms related to social functioning, measured by the PANSS Prosocial factor. []

Q9: Has this compound shown efficacy in treating bipolar depression?

A9: Yes, a Phase 3 randomized, double-blind, placebo-controlled study demonstrated that this compound 42 mg significantly improved depressive symptoms in patients with bipolar I or bipolar II disorder experiencing a major depressive episode. [, , ]

Q10: How does this compound's safety profile compare to other atypical antipsychotics?

A10: this compound has demonstrated a favorable safety and tolerability profile compared to other atypical antipsychotics, particularly regarding weight gain, metabolic parameters, and extrapyramidal symptoms (EPS). [, , , , ]

Q11: Does this compound carry a risk of extrapyramidal symptoms (EPS)?

A11: this compound is associated with a low risk of EPS. Clinical trials show a lower incidence of EPS-related adverse events compared to risperidone and rates comparable to placebo. [, ]

Q12: What are potential areas for future research on this compound?

A12: Future research could investigate this compound's long-term effects, its efficacy in treating specific symptom domains of schizophrenia, such as negative symptoms and cognitive impairment, and its potential for use in other neuropsychiatric disorders. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.